molecular formula C13H18BrNO2 B295141 2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate

2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate

Cat. No.: B295141
M. Wt: 300.19 g/mol
InChI Key: RBKNJLHSWBRHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate, also known as 2-Bromo-3'-Methylpropionanilide, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of aromatic amines and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate is not well understood. However, studies have shown that this compound is capable of interacting with a variety of biological targets, including enzymes and receptors. This interaction may result in changes to biochemical and physiological processes within cells, leading to a variety of effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, this compound has been shown to have antitumor activity, as well as antibacterial and antifungal activity. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate is its versatility as a reagent in organic synthesis. This compound can be used to introduce the 2-bromoethyl group into a variety of aromatic compounds, making it a valuable tool for the synthesis of biologically active compounds. However, the use of this compound in lab experiments may be limited by its toxicity and potential for side effects.

Future Directions

There are many potential future directions for research involving 2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate. One area of interest is the development of new synthetic methods for this compound, which may improve yields and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and potential side effects of this compound, particularly in the context of its use in lab experiments.

Synthesis Methods

The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate can be achieved through several methods. One common method involves the reaction of 3-bromobenzoic acid with N-methylisopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This method has been shown to produce high yields of the desired product.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate has been used extensively in scientific research for a variety of applications. One of the most common uses of this compound is as a reagent in organic synthesis, where it is used to introduce the 2-bromoethyl group into various aromatic compounds. This method has been shown to be effective in the synthesis of a variety of biologically active compounds, including antitumor agents and antibiotics.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 3-bromobenzoate

InChI

InChI=1S/C13H18BrNO2/c1-10(2)15(3)7-8-17-13(16)11-5-4-6-12(14)9-11/h4-6,9-10H,7-8H2,1-3H3

InChI Key

RBKNJLHSWBRHFH-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)Br

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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